n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-methoxyaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and higher yields. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of n-(3-Hydroxyphenyl)-4-methylbenzenesulfonamide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of various substituted sulfonamides.
Oxidation Reactions: Formation of hydroxylated derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Chemistry: n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs targeting bacterial infections and inflammatory diseases.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the formulation of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism of action of n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxy and methyl groups contribute to the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific biological context and the target enzyme or receptor.
Comparison with Similar Compounds
n-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but with the methoxy group at the 4-position.
n-(3-Methoxyphenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a methyl group.
n-(3-Methoxyphenyl)-4-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of a methyl group.
Uniqueness: n-(3-Methoxyphenyl)-4-methylbenzenesulfonamide is unique due to the specific positioning of the methoxy and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents provides a distinct profile in terms of solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
58750-87-1 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-8-14(9-7-11)19(16,17)15-12-4-3-5-13(10-12)18-2/h3-10,15H,1-2H3 |
InChI Key |
XOUNLRMUWHWJGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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